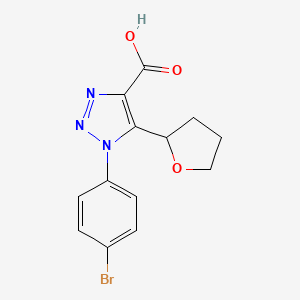![molecular formula C18H23FN2O2S B5183558 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)
1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone, also known as TFP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperidinone derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mécanisme D'action
1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone exerts its effects through its interaction with various receptors in the body, including the mu-opioid receptor and the delta-opioid receptor. It has been shown to activate these receptors, leading to a variety of biochemical and physiological responses. This compound has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia (pain relief), sedation, and respiratory depression. It has also been shown to have an effect on the cardiovascular system, including changes in blood pressure and heart rate. This compound has been shown to have a high affinity for the mu-opioid receptor, which is responsible for many of its effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for researchers studying the effects of opioids on the body. However, one limitation of this compound is its potential for abuse, which can make it difficult to work with in certain settings. Additionally, this compound has been shown to have a relatively short half-life, which can make it challenging to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. One area of interest is the development of new opioid receptor agonists that have improved selectivity and fewer side effects. Additionally, researchers are exploring the potential use of this compound in the treatment of various medical conditions, including pain management and addiction. Finally, there is ongoing research into the mechanisms of action of this compound and other opioid receptor agonists, which could lead to new insights into the function of these receptors in the body.
Méthodes De Synthèse
The synthesis of 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone can be achieved through a multi-step process that involves the reaction of several different chemical compounds. One common method involves the reaction of 3-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This compound is then reacted with N-methylpiperidinone to form the desired piperidinone derivative.
Applications De Recherche Scientifique
1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been used in a wide range of scientific research applications, including studies of the nervous system, cardiovascular system, and immune system. One of the most common uses of this compound is in the study of opioid receptors, which are involved in pain management and addiction. This compound has been shown to be a potent agonist of the mu-opioid receptor, making it a valuable tool for researchers studying the effects of opioids on the body.
Propriétés
IUPAC Name |
1-[2-(3-fluorophenyl)ethyl]-5-(thiomorpholine-4-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2S/c19-16-3-1-2-14(12-16)6-7-21-13-15(4-5-17(21)22)18(23)20-8-10-24-11-9-20/h1-3,12,15H,4-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOYPNAMHNOLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCSCC2)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![(2-chloro-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5183520.png)


![N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5183545.png)

![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)



